molecular formula C18H18N2O3 B4411012 4-[(cyclopropylcarbonyl)amino]-N-(2-methoxyphenyl)benzamide

4-[(cyclopropylcarbonyl)amino]-N-(2-methoxyphenyl)benzamide

Cat. No. B4411012
M. Wt: 310.3 g/mol
InChI Key: UDNFABZFHFICHC-UHFFFAOYSA-N
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Description

“4-[(cyclopropylcarbonyl)amino]-N-(2-methoxyphenyl)benzamide” is a chemical compound with the molecular formula C11H12N2O2 . It has a molecular weight of 204.23 . This compound is part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of benzamide derivatives, which includes compounds like “this compound”, can be achieved through the direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various physicochemical methods . These methods include infrared spectra, NMR, elemental analysis, and mass spectrometry .


Physical And Chemical Properties Analysis

Amides, in general, have high boiling points and melting points . They are usually polar due to the amide group, which allows them to engage in hydrogen bonding . This results in high solubility in water for lower members of the series .

Mechanism of Action

Target of Action

Benzamides, a class of compounds to which this molecule belongs, are widely used in the pharmaceutical industry . They are found in potential drug compounds such as loperamide, acetaminophen, lidocaine, atorvastatin, lisinopril, valsartan, sorafenib, and diltiazem . These drugs target a variety of biological receptors and enzymes, indicating that the specific targets of 4-[(cyclopropylcarbonyl)amino]-N-(2-methoxyphenyl)benzamide may depend on its specific chemical structure and the biological context in which it is used.

Mode of Action

Benzamides typically act by binding to their target proteins and modulating their activity . The specific interactions between this compound and its targets would depend on the chemical structure of the compound and the nature of the target protein.

Biochemical Pathways

Given that benzamides are used in a variety of drugs, this compound could potentially affect a wide range of biochemical pathways depending on its specific targets .

Advantages and Limitations for Lab Experiments

One advantage of using CPCCOEt in lab experiments is its selectivity for mGluR1. This allows for the specific inhibition of this receptor without affecting other receptors. However, one limitation is that CPCCOEt has a relatively short half-life, which may limit its effectiveness in some experiments.

Future Directions

There are several future directions for the use of CPCCOEt in scientific research. One potential application is in the development of new treatments for neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. CPCCOEt may also have potential applications in the treatment of epilepsy and other seizure disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of CPCCOEt and its potential applications in other areas of research.

Scientific Research Applications

CPCCOEt has been used in various scientific research studies due to its ability to selectively antagonize mGluR1. This receptor has been implicated in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Therefore, CPCCOEt has potential applications in the development of new treatments for these disorders.

properties

IUPAC Name

4-(cyclopropanecarbonylamino)-N-(2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-23-16-5-3-2-4-15(16)20-18(22)13-8-10-14(11-9-13)19-17(21)12-6-7-12/h2-5,8-12H,6-7H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNFABZFHFICHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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